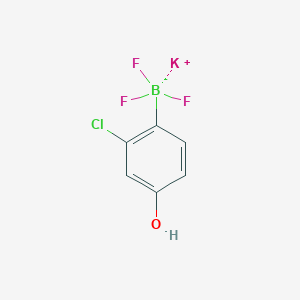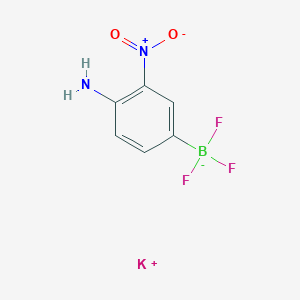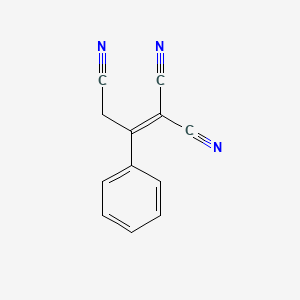
1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine
Overview
Description
1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine is an organic compound with significant relevance in various fields of chemistry and industry. This compound is characterized by the presence of two chlorine atoms attached to a phenylhydrazine structure, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine typically involves the reaction of 2-chlorobenzyl chloride with phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified through recrystallization to obtain the desired product in high yield.
Industrial production methods often involve the use of more efficient and scalable processes. For instance, the reaction can be conducted in a continuous flow reactor, which allows for better control over reaction parameters and improved safety. Additionally, the use of solvents like toluene or tetrahydrofuran can enhance the solubility of reactants and improve reaction rates .
Chemical Reactions Analysis
1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding azobenzenes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of hydrazines.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms can be replaced by other nucleophiles like amines or thiols under appropriate conditions
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields azobenzene derivatives, while reduction leads to hydrazine derivatives.
Scientific Research Applications
1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine has a wide range of applications in scientific research:
Chemistry: It serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and as a probe for investigating biochemical pathways.
Industry: The compound is utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction is often mediated through the formation of reactive intermediates, such as free radicals or electrophilic species, which can modify the structure and function of target molecules .
Comparison with Similar Compounds
1-Chloro-1-(2-chlorophenyl)-2-phenylhydrazine can be compared with other similar compounds, such as:
1-Chloro-2-(phenylethynyl)benzene: This compound has a similar structure but lacks the hydrazine moiety, making it less reactive in certain types of chemical reactions.
1-Chloro-4-methylbenzene: This compound has a simpler structure with only one chlorine atom and a methyl group, resulting in different reactivity and applications.
Chloroacetic acid: Although structurally different, chloroacetic acid shares some reactivity patterns, particularly in nucleophilic substitution reactions
The uniqueness of this compound lies in its dual chlorine substitution and phenylhydrazine structure, which imparts distinct chemical properties and reactivity.
Properties
IUPAC Name |
1-chloro-1-(2-chlorophenyl)-2-phenylhydrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2/c13-11-8-4-5-9-12(11)16(14)15-10-6-2-1-3-7-10/h1-9,15H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFMMFQXROYXKS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN(C2=CC=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(2R)-5-(N'-aminomethanimidamido)-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide; trifluoroacetic acid](/img/structure/B8205204.png)


![cyclopenta-1,3-diene;ditert-butyl-[1-(2-dinaphthalen-1-ylphosphanylcyclopenta-2,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B8205217.png)
![[3-[4-bis(3,5-dimethylphenyl)phosphanyl-2,6-dimethoxypyridin-3-yl]-2,6-dimethoxypyridin-4-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B8205221.png)
![sodium;4-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]naphthalene-1-sulfonate](/img/structure/B8205227.png)


